molecular formula C26H24N4O3 B6583715 N-(4-ethylphenyl)-7-methyl-4-oxo-1-[(phenylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251672-84-0

N-(4-ethylphenyl)-7-methyl-4-oxo-1-[(phenylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B6583715
CAS No.: 1251672-84-0
M. Wt: 440.5 g/mol
InChI Key: ZWGUXBUVOMNGCJ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-7-methyl-4-oxo-1-[(phenylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H24N4O3 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.18484064 g/mol and the complexity rating of the compound is 753. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-ethylphenyl)-7-methyl-4-oxo-1-[(phenylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide, and how can reaction conditions be standardized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the naphthyridine core. Key steps include cyclization (e.g., using POCl₃ in DMF at 80–100°C) and functionalization via nucleophilic substitution or coupling reactions (e.g., introducing the phenylcarbamoylmethyl group via amide bond formation). Solvent choice (e.g., DMF, THF), temperature control, and catalytic agents (e.g., triethylamine for deprotonation) are critical for yield optimization. Purity is ensured via recrystallization or column chromatography .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodology : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • X-ray crystallography (via SHELX or ORTEP-3) for absolute configuration determination, especially for resolving tautomeric forms of the naphthyridine core .
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Q. What are the primary physicochemical properties influencing bioavailability?

  • Key Properties :

PropertyMeasurement MethodRelevance
LogP (lipophilicity)HPLC or shake-flask assayPredicts membrane permeability
Aqueous solubilityUV/Vis spectrophotometryDetermines formulation feasibility
pKaPotentiometric titrationAffects ionization and binding affinity
  • These properties guide experimental design for in vivo studies or drug delivery systems .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?

  • SAR Strategy :

  • C-7 position : Methyl groups enhance metabolic stability but may reduce solubility. Fluorine or chlorine substitutions (e.g., as in ) improve target affinity.
  • Phenylcarbamoyl side chain : Modulating steric bulk (e.g., para-ethyl vs. meta-fluoro) alters receptor binding kinetics. Computational docking (AutoDock, Schrödinger) paired with in vitro assays (e.g., enzyme inhibition) validates hypotheses .
    • Example : Replacing the ethylphenyl group with a fluorophenyl moiety (as in ) increased cytotoxicity by 2-fold in P388 leukemia models .

Q. What experimental approaches resolve contradictions in activity data across cell lines?

  • Methodology :

  • Dose-response profiling : Test compound efficacy across multiple cell lines (e.g., cancer vs. normal) to identify selective toxicity.
  • Mechanistic studies : Use RNA-seq or proteomics to map pathway engagement (e.g., apoptosis vs. oxidative stress).
  • Metabolic stability assays : Hepatic microsome studies clarify if discrepancies arise from differential metabolism .

Q. How can in silico modeling predict off-target interactions or toxicity?

  • Workflow :

Pharmacophore modeling (e.g., Phase, MOE) to identify critical binding motifs.

Molecular dynamics simulations (GROMACS, AMBER) to assess stability in target binding pockets.

Toxicity prediction : Use tools like ProTox-II or Derek Nexus to flag hepatotoxicity or mutagenicity risks.

  • Case Study : A structurally similar naphthyridine () showed CYP3A4 inhibition in silico, later confirmed via cytochrome P450 assays .

Q. Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-dependent cytotoxicity data?

  • Approach :

  • Non-linear regression (GraphPad Prism) to calculate IC₅₀ values.
  • ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Hill slope analysis to infer cooperativity in target binding .

Q. How can crystallographic data (e.g., from SHELX) resolve ambiguities in tautomeric forms?

  • Protocol :

  • Refine X-ray data with SHELXL using restraints for hydrogen bonding and thermal parameters.
  • Validate tautomeric assignments via residual density maps and Hirshfeld surface analysis.
  • Cross-reference with NMR data to confirm solution-state conformation .

Q. Table: Comparative Activity of Naphthyridine Derivatives

Compound ModificationBiological Activity (IC₅₀, μM)Key FindingReference
C-7 Methyl, Ethylphenyl0.45 (P388 leukemia)Baseline activity
C-7 Fluoro, m-Tolylaminoethyl0.22 (P388 leukemia)Enhanced cytotoxicity
Phenylcarbamoyl → Benzoyl1.89 (HCT-116)Reduced potency

Properties

IUPAC Name

1-(2-anilino-2-oxoethyl)-N-(4-ethylphenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c1-3-18-10-12-20(13-11-18)29-26(33)22-15-30(16-23(31)28-19-7-5-4-6-8-19)25-21(24(22)32)14-9-17(2)27-25/h4-15H,3,16H2,1-2H3,(H,28,31)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGUXBUVOMNGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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